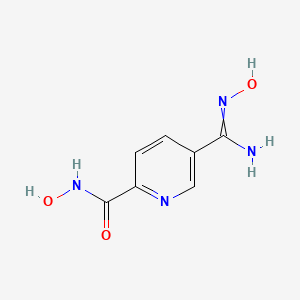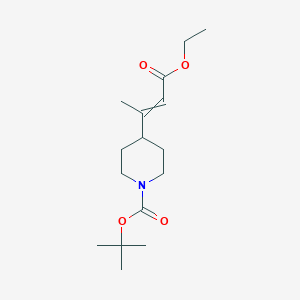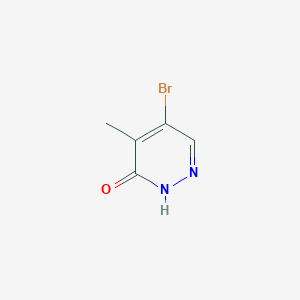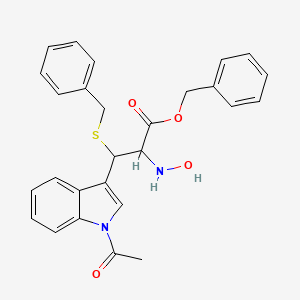![molecular formula C11H23Cl2N3O B11717119 [1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
[1,3'-Bipiperidine]-4-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C10H20N2O · 2HCl. This compound is known for its unique structure, which consists of two piperidine rings connected by a carboxamide group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride often involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine rings.
Applications De Recherche Scientifique
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [1,3’-Bipiperidine]-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar structure but with different functional groups.
1,4’-Bipiperidine: Another bipiperidine derivative with distinct chemical properties
Uniqueness
[1,3’-Bipiperidine]-4-carboxamide dihydrochloride is unique due to its specific carboxamide group, which imparts distinct chemical reactivity and biological activity compared to other bipiperidine derivatives. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H23Cl2N3O |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1-piperidin-3-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;;/h9-10,13H,1-8H2,(H2,12,15);2*1H |
Clé InChI |
DCFKIGFROGMXHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)

![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)






